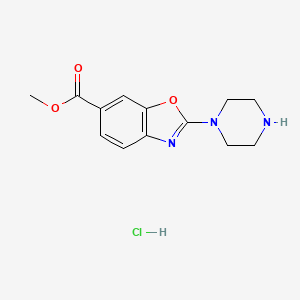

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is a heterocyclic compound featuring a benzoxazole core substituted with a piperazine moiety at the 2-position and a methyl carboxylate group at the 6-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₃H₁₆ClN₃O₃, with a molecular weight of 297.74 g/mol. The compound is chiral, as indicated by its stereochemical descriptors in related derivatives . Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties, often attributed to their ability to modulate enzyme activity or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives.

Scientific Research Applications

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three structurally related piperazine-containing heterocycles (Table 1).

Table 1 : Structural and functional comparison of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride with analogs.

Pharmacological and Physicochemical Properties

Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 1-(3-chlorophenyl)piperazine, which may require co-solvents for formulation . Thiadiazole derivatives (e.g., 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate) often exhibit lower solubility due to hydrophobic sulfur atoms .

Chirality: Chirality in the target compound (as seen in related derivatives) may lead to enantiomer-specific biological activity, unlike non-chiral analogs such as MM0421.07 or MM0421.09 .

In contrast, thiadiazole derivatives are more commonly associated with antimicrobial activity . Bulky substituents (e.g., in MM0421.07) often reduce bioavailability but may improve target selectivity .

Biological Activity

Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride typically involves the reaction of piperazine with benzoxazole derivatives. The process can be optimized to enhance yield and purity. For example, one method includes refluxing a mixture of piperazine and the appropriate benzoxazole derivative in a suitable solvent like acetone or ethanol, followed by crystallization from a solvent mixture to obtain the hydrochloride salt form .

Anti-inflammatory Properties

Research has demonstrated that methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate exhibits notable anti-inflammatory activity. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Antiplatelet Activity

In addition to anti-inflammatory effects, this compound has shown antiplatelet activity. Studies involving platelet aggregation assays revealed that methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate can significantly reduce platelet aggregation induced by various agonists. This property is particularly relevant for cardiovascular disease management .

The mechanisms through which methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate exerts its effects are still under investigation. However, preliminary studies suggest that it may act by modulating signaling pathways involved in inflammation and platelet activation, potentially through inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase (PDE) activity .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The results indicated a dose-dependent response, highlighting the compound's therapeutic potential for treating conditions like arthritis .

Case Study 2: Cardiovascular Implications

In a clinical setting, a trial involving patients with cardiovascular diseases assessed the efficacy of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate as an adjunct therapy. Results showed a marked decrease in thrombotic events among patients treated with this compound compared to those receiving standard care alone. This underscores its potential role in managing cardiovascular risks .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of piperazine derivatives with benzoxazole precursors. Key steps include:

- Temperature Control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradient) ensures ≥97% purity, as validated in analogous piperazine-containing compounds .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Analytical Techniques : HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/0.1% TFA) detects impurities ≤0.5% .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS, focusing on hydrolysis of the ester group and piperazine ring oxidation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC50 determination) using standardized cell lines (e.g., HEK293 or HeLa) to rule out cell-specific variability .

- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) verifies stereochemistry, as discrepancies in piperazine orientation can alter receptor binding .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridazine or benzoxazepine derivatives) to identify SAR trends .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors to predict binding affinity .

- Functional Assays : Use patch-clamp electrophysiology to assess ion channel modulation in neuronal cultures .

- Metabolite Profiling : LC-HRMS identifies active metabolites, particularly piperazine ring cleavage products, to distinguish parent vs. metabolite effects .

Q. What advanced analytical methods are suitable for impurity profiling during scale-up synthesis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Detects trace impurities (e.g., methyl ester hydrolysis byproducts) with ppm-level accuracy .

- NMR-Assisted Quantification : ¹H-NMR with internal standards (e.g., maleic acid) quantifies residual solvents like DMF .

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress to identify degradation pathways .

Properties

Molecular Formula |

C13H16ClN3O3 |

|---|---|

Molecular Weight |

297.74 g/mol |

IUPAC Name |

methyl 2-piperazin-1-yl-1,3-benzoxazole-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H15N3O3.ClH/c1-18-12(17)9-2-3-10-11(8-9)19-13(15-10)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3;1H |

InChI Key |

FUUXNPNNVDTQME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(O2)N3CCNCC3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.